![molecular formula C15H14BrNO2 B2620922 {4-[(4-Bromobenzyl)amino]phenyl}acetic acid CAS No. 656815-61-1](/img/structure/B2620922.png)
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromobenzyl)amino]phenylacetic acid (4-BBPA) is a synthetic organic compound that has recently been explored for its potential applications in medicinal chemistry, biochemistry, and physiology. It is a relatively new compound that has been studied in the laboratory setting and has been found to have a wide range of potential applications.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
Research has explored the synthesis of compounds for potential use as enzyme inhibitors. For instance, derivatives of phenylacetic acid have been synthesized to investigate their inhibition activities against enzymes such as cholinesterase and acetylcholinesterase. These compounds have shown promise in inhibiting these enzymes, which could have implications for treating conditions like Alzheimer's disease. One study synthesized a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, finding that 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited significant acetylcholinesterase-inhibition activity (Zhu et al., 2016).
Antibacterial and Antifungal Activities
The compound and its derivatives have also been studied for their potential antibacterial and antifungal properties. This is based on the premise that such compounds can interact with microbial enzymes or cell structures, leading to inhibition of microbial growth. Research has shown that derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, such as those synthesized from the reaction of phenylacetic acid derivatives with thiosemicarbazide, have exhibited significant activity against bacteria like Salmonella typhi, suggesting potential for developing new antimicrobial agents (Salama, 2020).
Antioxidant Properties
Some studies have focused on the antioxidant properties of derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, which can be important for protecting cells from oxidative damage. For instance, derivatives synthesized for their fluorescent properties also showed better antioxidant activity compared to their precursors, indicating their potential use in preventing oxidative stress-related damage (Khan, 2017).
Supercapacitor Applications
Research into the use of derivatives of phenylglycine, a similar compound, for enhancing the electrochemical properties of supercapacitors indicates the broader applicability of such compounds in energy storage technologies. The specific capacitance of these derivatives was found to be significantly higher than that of standard materials, suggesting potential use in developing more efficient energy storage devices (Kowsari et al., 2019).
Drug Design and Molecular Docking
The design and synthesis of novel compounds derived from 4-[(4-Bromobenzyl)amino]phenyl}acetic acid for potential pharmaceutical applications have been explored using molecular docking studies. These studies aim to understand how these compounds interact with biological targets at the molecular level, providing insights into their potential efficacy as drugs for various diseases. For example, new phenylsulfamoyl carboxylic acids were synthesized and evaluated for their antimicrobial and antioxidant activities, supported by molecular docking studies (Egbujor et al., 2019).
Propriétés
IUPAC Name |
2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMJJURDUVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


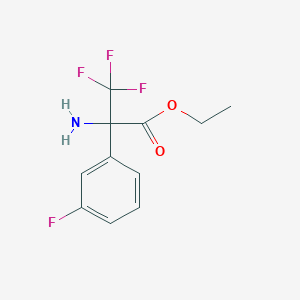
![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)
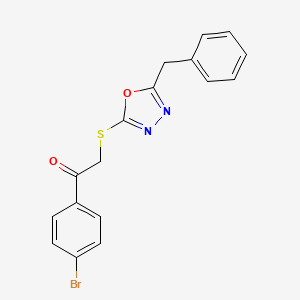
![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)


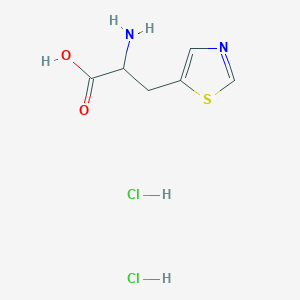
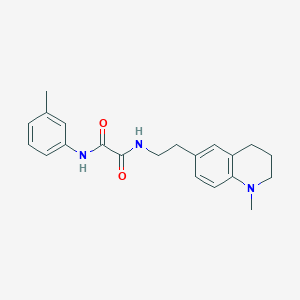
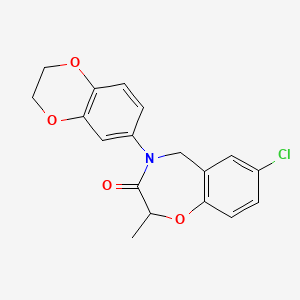
![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)
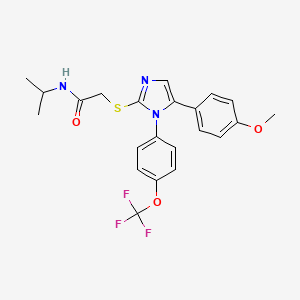
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)
![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)